5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride
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Overview
Description
R-96544 hydrochloride is a potent and selective antagonist of the 5-HT2A receptorThis compound has shown significant selectivity for the 5-HT2A receptor, making it a valuable tool in scientific research, particularly in the study of serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-96544 hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the pyrrolidinol ring and the attachment of the phenoxyethyl and methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of R-96544 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
R-96544 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the pyrrolidinol ring.
Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can occur at the phenoxyethyl or methoxyphenyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
R-96544 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of serotonin receptors and their ligands.
Biology: It helps in understanding the role of 5-HT2A receptors in various biological processes, including neurotransmission and platelet aggregation.
Medicine: It is investigated for its potential therapeutic effects in conditions like schizophrenia, depression, and anxiety disorders.
Industry: It is used in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
R-96544 hydrochloride exerts its effects by selectively binding to the 5-HT2A receptor, thereby blocking the action of serotonin at this receptor site. This inhibition prevents serotonin-induced responses such as platelet aggregation and vasoconstriction. The molecular targets include the 5-HT2A receptor, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to R-96544 hydrochloride include:
Ketanserin: Another 5-HT2A receptor antagonist with additional activity at alpha-adrenergic receptors.
Ritanserin: A selective 5-HT2A/2C receptor antagonist with potential antipsychotic and antidepressant effects.
MDL 100,907: A highly selective 5-HT2A receptor antagonist used in research on schizophrenia and other psychiatric disorders
Uniqueness
R-96544 hydrochloride is unique due to its high selectivity for the 5-HT2A receptor and its potent inhibitory effects on serotonin-induced responses. This makes it a valuable tool in both basic and applied research, particularly in the study of serotonin-related disorders .
Properties
IUPAC Name |
5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRSTJUAQEATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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